Product packaging for Benzo[f]isoquinolin-4(3H)-one(Cat. No.:CAS No. 30081-63-1)

Benzo[f]isoquinolin-4(3H)-one

Cat. No.: B1287924
CAS No.: 30081-63-1
M. Wt: 195.22 g/mol
InChI Key: WMSJINODUNXFFQ-UHFFFAOYSA-N
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Description

Benzo[f]isoquinolin-4(3H)-one (CAS 30081-63-1) is an organic compound with the molecular formula C13H9NO and a molecular weight of 195.22 g/mol . This nitrogen-containing heterocycle features a fused polycyclic structure, which classifies it as a privileged scaffold in medicinal and agrochemical chemistry . Such scaffolds are highly valued for their drug-like properties and are frequently investigated as core structures for developing novel biologically active molecules. The 4(3H)-quinazolinone and related isoquinolinone core is a common structural motif in numerous natural products and approved therapeutics, associated with a wide spectrum of biological activities . While specific biological data for this exact compound is limited in the current literature, its structural similarity to established quinazolinones makes it a compelling candidate for research into new kinase inhibitors , anticancer agents , and other therapeutic applications. Researchers can utilize this high-purity compound as a key synthetic intermediate or as a scaffold for structural diversification to explore structure-activity relationships (SAR) and identify new lead compounds. Key Applications & Research Value: Medicinal Chemistry: Serves as a foundational building block for the design and synthesis of novel compounds for pharmacological screening . Chemical Biology: Useful as a probe for studying enzyme binding sites, given its potential to interact with various biological targets common to its structural class . Methodology Development: Can be used in developing new synthetic routes, such as those involving transition metal-catalyzed C–H activation, for efficient library generation . This product is intended for research and development purposes in a laboratory setting only. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO B1287924 Benzo[f]isoquinolin-4(3H)-one CAS No. 30081-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-benzo[f]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSJINODUNXFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590574
Record name Benzo[f]isoquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30081-63-1
Record name Benzo[f]isoquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Benzo F Isoquinolin 4 3h One

De Novo Synthesis Strategies for the Benzo[f]isoquinolin-4(3H)-one Core

Catalytic Approaches in this compound Formation

Organocatalysis in this compound Synthesis

Organocatalysis has gained significant traction as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While specific applications of organocatalysis for the direct synthesis of this compound are not yet prevalent, related transformations to access the core isoquinoline (B145761) structure have been reported. For instance, the synthesis of naphthalene (B1677914) derivatives through the transmutation of isoquinolines using phosphonium (B103445) ylides highlights the potential of non-metallic reagents in skeletal editing and construction. nih.gov

Future research in this area could explore the use of chiral Brønsted acids or bases to catalyze the intramolecular cyclization of naphthalene-derived precursors, thereby enabling an enantioselective synthesis of this compound derivatives.

Photocatalytic Methods for this compound Synthesis

Photocatalytic methods offer a green and sustainable approach to organic synthesis, utilizing light as a renewable energy source to drive chemical reactions. The synthesis of benzo[f]quinolin-3-ones, a constitutional isomer of the target molecule, has been achieved through a one-pot photoannulation of 6-chloropyridin-2-ones with phenylacetylene. This reaction proceeds via a photoinduced addition, followed by a 6π-electrocyclization and subsequent oxidation to yield the final product.

Another relevant photochemical approach is the cyclohydrogenation of trans-2-stilbazole derivatives, which has been employed for the synthesis of benzo[f]quinolines. medwinpublisher.orgresearchgate.net This reaction involves the irradiation of the trans-stilbazole derivative, leading to a trans-cis isomerization, followed by an intramolecular cyclization and oxidative dehydrogenation to furnish the aromatized benzo[f]quinoline (B1222042). Adapting these photochemical strategies to precursors bearing a carbonyl group could provide a direct route to this compound.

Table 3: Photochemical Cyclohydrogenation for the Synthesis of Benzo[f]quinolines medwinpublisher.org

EntryStarting MaterialProduct
1trans-2-StilbazoleBenzo[f]quinoline
2Methyl-substituted trans-2-stilbazoleMethylbenzo[f]quinoline

This table illustrates the application of photochemical methods in the synthesis of the closely related benzo[f]quinoline scaffold.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. The development of solvent-free reaction conditions is a key aspect of this endeavor.

Solvent-Free Conditions

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivities. While a specific solvent-free synthesis of this compound has not been prominently reported, the successful solvent-free synthesis of quinazolin-4(3H)-ones provides a strong precedent. rsc.org This was achieved by heating a mixture of anthranilic acid, an amide, and montmorillonite (B579905) K-10 clay.

A similar approach for this compound could involve the reaction of an appropriate amino-naphthalenecarboxylic acid with a suitable cyclization partner under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction. The use of a solid acid or base catalyst could further enhance the efficiency of this green synthetic route.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving the efficiency of synthetic processes. The application of microwave irradiation for the synthesis of heterocyclic compounds, including isoquinolinone frameworks, has been shown to be highly effective, often reducing reaction times from hours to minutes.

While a direct microwave-assisted synthesis for the parent this compound is not extensively detailed, analogous methodologies provide a clear pathway. A relevant approach involves the microwave-assisted cyclization of N-substituted 2-naphthamide (B1196476) precursors. For instance, the synthesis of related N-aryl-2-naphthamide derivatives has been achieved in a multi-step, microwave-assisted process. A key step in such a synthesis involves the cyclization of a precursor, which can be efficiently promoted by microwave heating. In a representative analogous cyclization, a substituted (dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid derivative undergoes cyclization using sodium acetate (B1210297) and acetic anhydride (B1165640) under microwave irradiation, yielding the corresponding 2-naphthoate (B1225688) derivative with excellent yields (91-93%). This demonstrates the utility of microwave energy in facilitating the formation of the fused ring system inherent to the this compound core.

Derivatization and Functionalization Strategies of this compound

Functionalization of the this compound nucleus is key to modulating its physicochemical and biological properties. The aromatic rings and the lactam functionality offer sites for various chemical modifications.

Electrophilic Substitution Reactions

The this compound system contains two aromatic portions: a naphthalene ring system and a benzene (B151609) ring fused to the pyridinone core. The susceptibility of these rings to electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is influenced by the electron-withdrawing nature of the lactam carbonyl group and the directing effects of the fused rings.

Based on the known reactivity of related aza-polynuclear aromatic heterocycles like benzo[f]quinoline, electrophilic substitution is a viable functionalization strategy. For instance, the nitration of benzo[f]quinoline has been reported. medwinpublisher.org For this compound, it is predicted that electrophilic attack would preferentially occur on the naphthalene ring system at positions less deactivated by the carbonyl group. The exact regioselectivity would depend on the specific electrophile and reaction conditions employed.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound core typically require the pre-installation of a suitable leaving group, such as a halogen, on the aromatic rings. The electron-deficient nature of the aromatic system, enhanced by the carbonyl group, facilitates nucleophilic aromatic substitution (SNAr).

In studies on the synthesis of analogous benzo[f]quinazoline-1,3(2H,4H)-diones, a nucleophilic substitution was observed during the workup of a fluorine-substituted intermediate. nih.gov The fluorine group was displaced by a hydroxy functional group, indicating the susceptibility of the halo-substituted ring system to nucleophilic attack by water. nih.gov This suggests that halo-derivatives of this compound could readily react with various nucleophiles (e.g., amines, alkoxides, thiols) to introduce a wide range of functional groups.

Cross-Coupling Reactions for Side Chain Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse side chains onto heterocyclic scaffolds.

The Suzuki–Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide or triflate, is a highly versatile method for forming C-C bonds. This reaction is well-suited for the derivatization of halo-substituted this compound.

Research on the synthesis of related nitrogen-containing heterocycles has demonstrated the efficacy of this approach. For example, various 3-bromo isoquinoline derivatives have been successfully coupled with a range of aryl boronic acids to produce N-arylated products. researchgate.net Similarly, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones has been accomplished through a synthetic sequence that relies on a Suzuki-Miyaura cross-coupling reaction as a key step. nih.gov These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄, a base like sodium hydroxide (B78521) or potassium carbonate, and are carried out in a suitable solvent mixture. nih.gov The tolerance of the Suzuki-Miyaura reaction to a wide variety of functional groups makes it an ideal strategy for the late-stage functionalization of the this compound skeleton.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on an Analogous Heterocyclic System (Data derived from the synthesis of benzo[f]quinazoline-dione precursors) nih.gov

Aryl Halide PrecursorBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-Aryl-6-iodouracil deriv.p-Tolylboronic acidPd(PPh₃)₄ (5)NaOH1,4-Dioxane/H₂O100High
5-Aryl-6-iodouracil deriv.4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)NaOH1,4-Dioxane/H₂O100Moderate
5-Aryl-6-iodouracil deriv.4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)NaOH1,4-Dioxane/H₂O100Moderate

The Sonogashira–Hagihara coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct method for introducing alkynyl moieties, which are valuable functional handles for further transformations or for their intrinsic properties in materials science.

The utility of this reaction has been demonstrated in the synthesis of precursors for benzo[f]quinazoline-1,3(2H,4H)-diones, where a Sonogashira-Hagihara coupling was used to introduce various substituted arylalkynyl groups onto a uracil (B121893) scaffold. nih.gov The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst (though copper-free methods exist), and an amine base in an appropriate solvent. nih.gov This methodology could be directly applied to halo-substituted this compound to generate alkynylated derivatives.

Table 2: Representative Conditions for Sonogashira-Hagihara Coupling on an Analogous Heterocyclic System (Data derived from the synthesis of benzo[f]quinazoline-dione precursors) nih.gov

Aryl Halide PrecursorTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
6-Iodo-1,3-dimethyluracilPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF6591
6-Iodo-1,3-dimethyluracil4-Ethynyl-N,N-dimethylanilinePd(PPh₃)₄ / CuIEt₃NTHF6593
6-Iodo-1,3-dimethyluracil(4-(Trifluoromethyl)phenyl)acetylenePd(PPh₃)₄ / CuIEt₃NTHF6578

Regioselective Functionalization of the this compound Nucleus

The ability to introduce functional groups at specific positions on the this compound scaffold is crucial for the development of new derivatives with tailored properties. Research in this area has explored various strategies to control the regioselectivity of these transformations, navigating the inherent reactivity of the different positions within the polycyclic system.

The reactivity of the this compound nucleus is influenced by the interplay of the fused benzene and naphthalene rings, the lactam functionality, and the nitrogen heteroatom. Theoretical studies on the reactivity of aza-polycyclic aromatic hydrocarbons suggest that the presence and position of the nitrogen atom significantly alter the electron density distribution across the aromatic system, thereby directing the outcome of electrophilic and nucleophilic substitution reactions. rsc.org

While specific studies on the comprehensive regioselective functionalization of this compound are not extensively documented in publicly available literature, insights can be drawn from the reactivity of related polycyclic aromatic hydrocarbons and aza-PAHs. nih.govresearchgate.netnih.gov The principles of electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) provide a foundational framework for predicting the likely sites of reaction. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com For instance, in electrophilic reactions, the positions most susceptible to attack are typically those with the highest electron density, which can be predicted through computational modeling. researchgate.net Conversely, nucleophilic substitutions are favored at positions activated by electron-withdrawing groups or in regions of lower electron density. youtube.comyoutube.com

In analogous systems like benzo[f]quinoline, functionalization has been achieved through various methods, including direct lithiation followed by treatment with electrophiles, which can introduce substituents at specific positions. medwinpublisher.org The oxidation of benzo[f]quinoline has also been explored to yield hydroxy derivatives. medwinpublisher.org Furthermore, the synthesis of fluorinated benzo[f]quinoline derivatives has been accomplished through methods like the Schiemann reaction. medwinpublisher.org These examples from a closely related scaffold suggest potential avenues for the regioselective functionalization of the this compound nucleus.

The functionalization of isoquinoline-fused benzimidazoles has also been achieved through methods such as iodination, demonstrating that direct halogenation can be a viable strategy for introducing reactive handles for further diversification. nih.gov Additionally, transition metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of functionalized isoquinolone derivatives, offering high regioselectivity. nih.gov These advanced methodologies could potentially be adapted for the regioselective functionalization of this compound.

Detailed experimental data on specific regioselective functionalization reactions of this compound, including reaction conditions and yields for reactions such as halogenation, nitration, or alkylation, remain a subject for further investigation and publication in the scientific literature. The development of such methodologies will be instrumental in unlocking the full potential of this heterocyclic scaffold for various applications.

Reaction Mechanisms and Mechanistic Studies of Benzo F Isoquinolin 4 3h One Transformations

Elucidation of Reaction Pathways

The synthesis of the Benzo[f]isoquinolin-4(3H)-one core can be achieved through various synthetic strategies. One notable pathway involves an intramolecular cyclization based on the Ritter reaction. researchgate.net The general mechanism of the Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an amide. wikipedia.orgorganic-chemistry.orgnrochemistry.com

In the context of synthesizing a this compound derivative, the reaction pathway can be proposed as follows:

Carbocation Formation: The synthesis starts with a suitable tertiary alcohol derived from a naphthalene (B1677914) precursor, for instance, (S)-(−)-2-methyl-3-(6-methoxynaphth-2-yl)butan-2-ol. In the presence of a strong acid, such as concentrated sulfuric acid, the hydroxyl group is protonated, leading to the elimination of a water molecule and the formation of a stable tertiary carbocation. researchgate.netorganic-chemistry.org The stability of this carbocation is enhanced by the adjacent naphthalene ring system.

Nucleophilic Attack by Nitrile: A nitrile, serving as the nitrogen source for the isoquinolinone ring, then acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbocation. missouri.edu This step results in the formation of a highly reactive nitrilium ion intermediate.

Intramolecular Cyclization: The nitrilium ion is a potent electrophile. An intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction occurs, where the electron-rich naphthalene ring attacks the nitrilium carbon. This cyclization step forms the new heterocyclic ring, leading to the core structure of the benzo[f]isoquinoline system. The regioselectivity of this step determines the final product, with the formation of (S)-(+)-1,2,2-trimethyl-8-methoxy-1,2-dihydrothis compound being a documented outcome. researchgate.net

Tautomerization/Hydrolysis: The final step involves the tautomerization of the cyclic intermediate, followed by hydrolysis during aqueous workup, to yield the stable lactam functionality of the this compound ring.

This pathway, summarized by the Ritter reaction, provides a direct route to the dihydro-benzo[f]isoquinolin-4(3H)-one scaffold.

Investigation of Intermediates and Transition States

The elucidation of a reaction mechanism is heavily reliant on the identification and characterization of transient species, such as intermediates and transition states.

Intermediates: In the proposed Ritter reaction pathway for the synthesis of this compound, two key intermediates are postulated:

Naphthyl-stabilized Carbocation: This is the initial reactive intermediate formed upon protonation and dehydration of the starting alcohol. Its stability is a critical factor influencing the reaction's feasibility. The tertiary nature of the carbocation and the resonance stabilization provided by the adjacent naphthalene ring make it a favorable intermediate.

Nitrilium Ion: Formed after the nitrile attacks the carbocation, the nitrilium ion (R-C≡N⁺-R') is a key intermediate that possesses a highly electrophilic carbon atom. organic-chemistry.orgmissouri.edu It is this electrophilicity that drives the subsequent intramolecular cyclization onto the aromatic ring.

While these intermediates are central to the mechanism, their high reactivity makes them difficult to isolate and characterize directly. Their existence is often inferred from the final products and by analogy to extensive studies on the general Ritter reaction.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies are essential for a quantitative understanding of a reaction mechanism, revealing information about reaction rates, selectivity, and the relative stability of reactants, intermediates, and products.

Kinetic Studies: Kinetic analysis involves measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters. For the synthesis of this compound, such studies could reveal which step in the proposed mechanism is rate-limiting. For example, in some Ritter-type reactions, the formation of the nitrilium ion is the rate-determining step. researchgate.net Experimental data, such as reaction yields under different conditions, can provide clues. For instance, the synthesis of related benzo[f]quinazoline-1,3(2H,4H)-diones showed that yields were generally lower when electron-withdrawing substituents were present, suggesting that the electronic nature of the reactants significantly impacts the reaction kinetics. nih.gov

The following table illustrates the type of data that would be sought in such studies, although specific values for this compound are not currently available in the literature.

ParameterType of Information ProvidedRelevance to Mechanism
Rate Constant (k) Speed of a chemical reactionHelps identify the rate-determining step.
Activation Energy (Ea) Minimum energy required for a reaction to occurQuantifies the energy barrier of the transition state.
Enthalpy of Reaction (ΔH) Heat absorbed or released during a reactionIndicates if a reaction is exothermic or endothermic.
Gibbs Free Energy (ΔG) Spontaneity of a reactionDetermines the overall favorability of the reaction pathway.

Computational Chemistry in Reaction Mechanism Prediction

In the absence of extensive experimental data, computational chemistry has become an indispensable tool for predicting and analyzing reaction mechanisms. acs.org Methods like Density Functional Theory (DFT) can be used to model the transformation of this compound at the molecular level.

For the proposed Ritter reaction synthesis, computational studies could:

Model Intermediates: The geometries and electronic structures of the proposed carbocation and nitrilium ion intermediates can be calculated to assess their stability.

Locate Transition States: The transition state structures for each step of the reaction can be located and their energies calculated. This allows for the determination of activation barriers and identification of the rate-limiting step. researchgate.net

Map the Potential Energy Surface: By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. This provides a detailed theoretical picture of the reaction pathway.

Evaluate Thermodynamic Data: Key thermodynamic quantities such as reaction enthalpies and free energies can be calculated to predict the feasibility and regioselectivity of the reaction, corroborating experimental observations where available. unirioja.es

Computational studies on the general Ritter reaction have successfully been used to challenge students' assumptions about carbocation stability and to differentiate between kinetic and thermodynamic reaction control, highlighting the predictive power of this approach. researchgate.net Although a specific computational study focused solely on the synthesis of this compound has not been reported, the principles and methodologies are well-established and could provide significant insights into its reaction mechanisms.

Spectroscopic and Analytical Characterization of Benzo F Isoquinolin 4 3h One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of Benzo[f]isoquinolin-4(3H)-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information that, when combined, allows for an unambiguous assignment of the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectra of this compound derivatives, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants are influenced by the substitution pattern on the aromatic rings. For instance, protons on the benzo[f]quinoline (B1222042) moiety can exhibit characteristic splitting patterns that aid in their assignment. The protons of the partially saturated pyridine (B92270) ring, specifically the methylene (B1212753) group at C-3 and the N-H proton, would appear further upfield. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent. For related 3,4-dihydroisoquinolin-1(2H)-one derivatives, aromatic protons have been observed in the range of δ 7.05–8.09 ppm. rsc.orgnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-4) of the lactam ring is a key diagnostic signal, typically appearing significantly downfield in the range of δ 160–175 ppm. Aromatic carbons resonate in the region of δ 110–150 ppm, with quaternary carbons often showing weaker signals. The aliphatic carbon at C-3 would be expected to appear in the upfield region of the spectrum. For comparison, in similar 3,4-dihydroisoquinolin-1(2H)-one structures, the carbonyl carbon has been reported around δ 162.9–172.1 ppm, while aromatic carbons are found between δ 125.8 and 141.7 ppm. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs
Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 9.0110 - 140
Aromatic C-120 - 150
C=O-160 - 175
N-HVariable (often broad)-
CH₂ (at C-3)~3.0 - 4.5~30 - 50

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Mass Spectrometry (MS): In the mass spectrum of this compound (C₁₃H₉NO), the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (195.22 g/mol ). sigmaaldrich.com The fragmentation pattern would be influenced by the stability of the heterocyclic ring system. For the parent benzo[f]isoquinoline, prominent peaks are observed at m/z 179, 178, and 151, corresponding to the molecular ion and subsequent losses of small fragments. nih.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, an exact mass of 195.0684 could be expected for the [M+H]⁺ ion, confirming its elemental composition of C₁₃H₁₀NO.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS): This soft ionization technique is particularly useful for polar molecules and allows for precise mass determination, often of the protonated molecule [M+H]⁺ or other adducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable derivatives of this compound and can be used for both identification and quantification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is expected in the region of 1650–1700 cm⁻¹. specac.com The N-H stretching vibration would likely appear as a broad band in the range of 3200–3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the CH₂ group would be found just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations would give rise to several bands in the 1400–1600 cm⁻¹ region. libretexts.org

Table 2: Expected IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (Lactam)Stretch1650 - 1700
N-HStretch3200 - 3400 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch< 3000
Aromatic C=CStretch1400 - 1600

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For this compound (C₁₃H₉NO), the theoretical elemental composition is approximately:

Carbon (C): 80.0%

Hydrogen (H): 4.65%

Nitrogen (N): 7.17%

Close agreement between the experimental and calculated values provides strong evidence for the compound's elemental formula and purity.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, GC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a sample and for the separation of components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring the progress of a reaction and assessing the purity of a compound. nih.gov A spot of the compound is applied to a stationary phase (e.g., silica (B1680970) gel) and a mobile phase is allowed to ascend the plate. The retention factor (R_f) value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, and temperature).

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time is a key parameter for identification. GC coupled with a mass spectrometer (GC-MS) provides both separation and structural information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. uu.nlhubspotusercontent-na1.netthermofisher.comphenomenex.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. Different columns and mobile phases can be employed to achieve optimal separation of this compound from its impurities or in a complex matrix.

Despite a comprehensive search for scientific literature, specific data on the pharmacological properties of This compound and its derivatives, as required by the provided outline, is not available in the public domain. Research on related heterocyclic systems is extensive; however, these findings cannot be attributed to the specific this compound scaffold.

The available scientific literature details the biological activities of structurally related but distinct compounds, including:

Benzo[f]quinolines (note the different nitrogen position and lack of the keto group)

Quinazolinones and Benzo[g]quinazolin-4(3H)-ones (a different ring fusion and nitrogen placement)

Indolo[2,1-a]isoquinolines (a different fused ring system)

Attributing the pharmacological data from these compounds to this compound would be scientifically inaccurate. While a chemical supplier notes that the compound is "often studied for its biological activities," specific studies detailing topoisomerase inhibition, cell proliferation and tubulin polymerization inhibition, antimicrobial activity, or anti-inflammatory properties for this exact molecule could not be retrieved. cymitquimica.com

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that adheres strictly to the provided outline for the chemical compound “this compound”.

Advanced Applications in Medicinal Chemistry and Biological Sciences of Benzo F Isoquinolin 4 3h One

Pharmacological Profile and Therapeutic Potential of Benzo[f]isoquinolin-4(3H)-one Derivatives

Analgesic Activities

Derivatives of isoquinoline (B145761) have been investigated for their potential analgesic properties. acs.orgnih.gov The isoquinoline scaffold is a structural component found in various biologically active compounds, and its modification has been a strategy in the development of new therapeutic agents, including those with pain-relieving effects. acs.org Research into related heterocyclic compounds, such as benzodifuranyl derivatives linked to moieties like piperazine (B1678402) and morpholine, has shown that these molecules can exhibit analgesic and anti-inflammatory activity. mdpi.com These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammation and pain pathways. mdpi.com For instance, certain novel benzodifuran derivatives demonstrated significant analgesic effects, with some compounds providing up to 51% protection in analgesic screening assays. mdpi.com While direct studies on this compound are specific, the broader class of isoquinolines and related heterocycles represents a promising area for the discovery of new analgesic agents. acs.org

Antidepressant Activities

The potential antidepressant effects of this compound derivatives have been explored through various preclinical studies. Isoquinoline itself is a core structure in compounds showing a range of neuroprotective and antidepressant activities. nih.gov A series of synthesized (R)‑N‑(benzo[d]thiazol‑2‑yl)‑2‑(1‑phenyl‑3,4‑dihydroisoquinolin‑2(1H)‑yl)acetamides were evaluated for their antidepressant potential using the forced swim test (FST) in mice. nih.gov This test is a standard behavioral model used to screen for antidepressant effects, where a reduction in immobility time is indicative of antidepressant-like activity.

In these studies, several derivatives induced a significant decrease in the duration of immobility compared to the control group. nih.gov Notably, compounds designated as 4d and 4g showed the most potent effects, with their efficacy being statistically significant (p < 0.001). nih.gov This suggests that these specific structural modifications to the isoquinoline backbone may be crucial for their antidepressant activity. nih.gov The observed effects for some derivatives were comparable to those of the standard antidepressant drug Fluoxetine. oaji.net The combination of the isoquinoline scaffold with other heterocyclic systems, such as benzothiazole, appears to be a viable strategy for developing novel compounds with potential therapeutic value in treating depression. nih.gov

Table 1: Antidepressant-like Activity of Benzothiazole–Isoquinoline Derivatives in the Forced Swim Test (FST)
CompoundEffect on Immobility TimeSignificance vs. ControlReference
Derivative 4dConsiderable reductionp &lt; 0.001 nih.gov
Derivative 4gConsiderable reductionp &lt; 0.001 nih.gov
Other DerivativesConsiderable reduction- nih.gov

Neuroprotective Effects

Isoquinoline alkaloids and their derivatives have been identified as possessing significant neuroprotective properties. nih.gov These compounds can exert their effects through multiple mechanisms, contributing to the protection of nerve cells from damage and degeneration. nih.gov Research has shown that isoquinoline-based compounds can offer neuroprotection by mitigating oxidative stress, reducing neuroinflammation, and regulating autophagy. nih.gov

One of the key mechanisms is the reduction of oxidative stress. Certain isoquinoline alkaloids can enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), which play a crucial role in scavenging harmful free radicals in cells. nih.gov By bolstering these endogenous antioxidant defenses, these compounds help protect neurons from oxidative damage. nih.gov

Another important neuroprotective strategy involves the modulation of inflammatory pathways. Compounds like berberine, an isoquinoline alkaloid, can suppress the production of pro-inflammatory mediators such as TNF-α and cyclooxygenase-2 (COX-2). nih.gov They can also inhibit inflammatory signaling pathways like the NF-κB pathway. nih.gov Furthermore, isoquinoline derivatives have been shown to regulate autophagy, a cellular process responsible for clearing damaged components. For instance, tetrahydropalmatine (B600727) can influence the PI3K/AKT/mTOR signaling pathway, which is a key regulator of autophagy, thereby helping to maintain cellular homeostasis and prevent neuronal cell death. nih.gov

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Derivatives of the isoquinoline scaffold have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are significant targets in the treatment of depression and neurodegenerative diseases. nih.govnih.gov Both isoforms, MAO-A and MAO-B, are responsible for the degradation of monoamine neurotransmitters. google.com Studies on a series of benzothiazole–isoquinoline derivatives revealed inhibitory activity against MAO. nih.gov

Table 2: MAO Inhibitory Activity of Selected Benzothiazole–Isoquinoline Derivatives
CompoundTargetIC50 (μM)Reference
Derivative 4gMAO (Overall)14.80 ± 5.45 nih.gov
Derivative 4gMAO-B12.12 ± 3.47 nih.gov
Derivative 4dMAO (Overall)64.83 ± 4.20 nih.gov
Derivative 4iMAO-B16.49 ± 3.59 nih.gov
Cholinesterase (ChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in cholinergic neurotransmission and are important targets in Alzheimer's disease therapy. mdpi.com The inhibitory activity of benzothiazole–isoquinoline derivatives against these enzymes has been investigated. nih.gov

The results from in vitro assays using a modified Ellman method showed that this series of compounds demonstrated significant and selective inhibitory activity against BuChE, while showing no inhibitory effect on AChE. nih.gov This selectivity for BuChE is a noteworthy characteristic, as BuChE also plays a role in acetylcholine (B1216132) hydrolysis in the brain, particularly in later stages of Alzheimer's disease. Among the tested compounds, derivative 4g was found to be a potent inhibitor of BuChE. nih.gov Kinetic studies performed on compound 4g revealed its mode of inhibition. nih.gov The development of selective BuChE inhibitors is an active area of research for neurodegenerative disorders. nih.govpsecommunity.org

Table 3: Cholinesterase Inhibitory Activity of Benzothiazole–Isoquinoline Derivatives
Compound SeriesAChE InhibitionBuChE InhibitionReference
Benzothiazole–isoquinoline derivatives (4a–4p)No inhibitory effectSignificant inhibitory activity nih.gov
Glycogen Synthase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to major diseases including Alzheimer's disease, psychiatric disorders, and cancer. nih.govsemanticscholar.org Consequently, GSK-3 has emerged as a significant therapeutic target. nih.gov While direct studies on this compound are not detailed, research on structurally related scaffolds provides insight into potential GSK-3 inhibition.

A study focused on discovering novel GSK-3 inhibitors identified a 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold (compound 2 ) as a hit compound with an IC50 value of 20.55 µM against GSK-3β. nih.gov Further structure-activity relationship (SAR) analysis of analogues of this scaffold led to the identification of more potent inhibitors. For example, compound 19 was found to be approximately five times more potent than the initial hit, with an IC50 of 4.1 µM. nih.gov Selectivity screening showed that these compounds were generally more potent against the GSK-3α isoform. nih.gov For instance, compounds 14 and 19 both inhibited GSK-3α with IC50 values around 2 µM. nih.gov This line of research highlights that quinoline-based structures are promising scaffolds for the development of novel GSK-3 inhibitors. nih.govnih.gov

Table 4: GSK-3 Inhibitory Activity of Naphtho[1,2,3-de]quinoline-2,7-dione Derivatives
CompoundTargetIC50 (μM)Reference
Hit Compound 2GSK-3β20.55 nih.gov
Derivative 14GSK-3α~2 nih.gov
Derivative 14GSK-3β&lt;10 nih.gov
Derivative 19GSK-3α~2 nih.gov
Derivative 19GSK-3β4.1 nih.gov
Nitric Oxide Synthase (iNOS, nNOS) Inhibition

Based on available research, there is no specific information detailing the activity of this compound or its direct derivatives as inhibitors of nitric oxide synthase (iNOS or nNOS).

Poly-(ADP-ribose) Polymerase (PARP) Inhibition

Current scientific literature does not provide specific data on the evaluation of this compound as an inhibitor of Poly-(ADP-ribose) Polymerase (PARP).

Thymidylate Synthase Inhibition

While direct studies on this compound are limited, extensive research has been conducted on the isomeric benzo[f]quinazoline (B14752245) scaffold as inhibitors of thymidylate synthase (TS). These compounds are designed as folate analogs where the benzo[f]quinazoline moiety replaces the pterin (B48896) portion of the natural cofactor.

One series of inhibitors features a methyleneamino link to a benzoylglutamate side chain. nih.gov Modifications to this side chain have been shown to significantly impact both enzyme inhibition and cytotoxicity. For instance, replacing the benzamide (B126) part with moieties like 2-fluorobenzamido or 2-thenamido can enhance TS inhibitory activity up to five-fold and increase cytotoxic potency by as much as 450-fold in SW-480 and MCF-7 tumor cell lines. nih.gov One of the most potent derivatives in this class demonstrated IC50 values in the nanomolar range (0.2–0.8 nM) against these tumor lines. nih.gov

Another class of benzo[f]quinazoline-based TS inhibitors lacks the traditional (p-aminobenzoyl)glutamate side chain entirely. nih.gov In these simplified analogs, fully aromatic 3-amino compounds with compact, lipophilic substituents at the 9-position have shown potent enzymatic inhibition, with IC50 values as low as 20 nM. nih.gov Some of these compounds also exhibited moderate growth-inhibitory activity against human colon adenocarcinoma cells (SW480), with IC50 values around 2 µM. nih.gov

A third series of these inhibitors utilizes a sulfonamide linkage to connect the benzo[f]quinazoline core to the benzoylglutamate side chain. ebi.ac.uk The most effective compounds from this series displayed potent inhibition of human thymidylate synthase with Ki values as low as 2.5 nM and had IC50 values for tumor cell growth inhibition as low as 70 nM. ebi.ac.uk

Table 1: Thymidylate Synthase (TS) Inhibition by Benzo[f]quinazoline Derivatives

Compound Class Linkage/Key Feature Target Activity Metric Value Reference
Methyleneamino-linked aroylglutamates Methyleneamino bridge Human TS Enzyme Inhibition Up to 5-fold enhancement nih.gov
Methyleneamino-linked aroylglutamates Methyleneamino bridge SW-480 / MCF-7 Cells IC50 (Cytotoxicity) 0.2–0.8 nM nih.gov
Simple Benzo[f]quinazolin-1(2H)-ones 3-amino, 9-lipophilic group Isolated TS IC50 (Enzyme Inhibition) As low as 20 nM nih.gov
Simple Benzo[f]quinazolin-1(2H)-ones 3-amino, 9-lipophilic group SW480 Cells IC50 (Cytotoxicity) As low as 2 µM nih.gov
Sulfonamidobenzoylglutamates Sulfonamide bridge Human TS Ki (Enzyme Inhibition) As low as 2.5 nM ebi.ac.uk
Tyrosine Kinase Inhibition

There is no specific information available in the current literature regarding the activity of this compound as a tyrosine kinase inhibitor.

ATP Synthase Inhibition

Based on available research, there is no specific information detailing the activity of this compound or its direct derivatives as inhibitors of ATP synthase.

PPARγ Antagonism

Derivatives of the this compound scaffold, specifically isoquinolinoquinazolinones, have been designed and synthesized as a novel class of potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonists. nih.gov The design of these compounds was based on the hypothesis that inducing a conformational change in helix 12 of the PPARγ ligand-binding domain can alter its activity. nih.gov

Computational docking studies and mutational analysis revealed that isoquinolinoquinazolinones bind to the PPARγ active site, forming key hydrogen bonds with the amino acid residues Cysteine 285 (Cys285) and Arginine 288 (Arg288). nih.gov Surface Plasmon Resonance (SPR) results confirmed a strong binding affinity of these compounds for the PPARγ receptor. nih.gov

In biological assays, this new series of antagonists demonstrated superior performance compared to the well-known PPARγ antagonist GW9662. They more strongly inhibited both adipocyte differentiation and PPARγ2-induced transcriptional activity, highlighting their potential in studying metabolic diseases. nih.gov

Table 2: Activity Profile of Isoquinolinoquinazolinones as PPARγ Antagonists

Feature Description Reference
Compound Class Isoquinolinoquinazolinones nih.gov
Target Peroxisome Proliferator-Activated Receptor gamma (PPARγ) nih.gov
Mechanism Antagonism via conformational change of helix 12 nih.gov
Key Interactions Hydrogen bonds with Cys285 and Arg288 nih.gov
Binding Affinity Strong, confirmed by Surface Plasmon Resonance (SPR) nih.gov
Biological Activity Potent inhibition of adipocyte differentiation and PPARγ2 transcription nih.gov

| Comparative Efficacy | More potent than the reference antagonist GW9662 | nih.gov |

Antiviral Activities

Current scientific literature does not provide specific data on the evaluation of this compound as an antiviral agent.

Antimalarial Activities

Antidiabetic Activities

Similarly, there is a notable absence of published research specifically investigating the antidiabetic properties of this compound and its direct derivatives. The current body of scientific literature on antidiabetic compounds focuses on other heterocyclic systems, and the potential of this specific scaffold in glycemic control remains an unexplored area of research. nih.govsemanticscholar.orgmdpi.commdpi.com

Antihypertensive Properties

Investigations into the antihypertensive effects of this compound derivatives are not present in the available scientific literature. While related structures such as quinazolin-4(3H)-one derivatives have been synthesized and screened for their antihypertensive activities, this specific benzo-fused isoquinolinone has not been a subject of similar studies. nih.govnih.govresearchgate.net

Receptor Binding Studies

The benzo[f]isoquinoline scaffold has been instrumental in probing the ligand binding site of the mu-opioid receptor. In a notable study, a series of isoquinoline derivatives, including analogues of this compound, were synthesized to understand the structural requirements for receptor interaction. These compounds, considered morphine and codeine analogues, were evaluated through competition experiments with [3H]-naloxone in rat cortical membranes. nih.govnih.gov

One key derivative, WB4/PH, which is a complex hexahydro-epoxy-butano-benzo[f]isochinolin-12-on, demonstrated significant agonist activity with an affinity comparable to that of morphine. nih.gov This finding is particularly important as it highlights that the mu-opioid receptor can accommodate ligands with a piperidine-nitrogen in a distal position, provided other structural criteria are met. The study concluded that the mobility of the piperidine (B6355638) nitrogen of the ligand and the corresponding anionic site in the receptor's binding pocket are critical for a productive interaction. nih.gov

CompoundDescriptionReceptor Binding Profile
WB4/PH (4aR, 10bS, 11R)-10, 11-epoxy-1, 2, 3, 4, 5, 6-hexahydro-9-hydroxy-3-methyl-4a,10b-butano- benzo[f]isochinolin-12-onAgonist at the mu-opioid receptor with an affinity comparable to morphine. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights, particularly in the context of their interaction with the mu-opioid receptor. The research in this area has focused on how modifications to the core structure influence binding affinity and functional activity. nih.gov

The positioning and mobility of the piperidine nitrogen have been identified as crucial determinants of mu-opioid receptor affinity. When the piperidine-nitrogen is moved closer to the phenolic ring or its mobility is reduced by incorporating it into an additional ring system, a drastic decrease in affinity is observed. nih.gov Conversely, a distal position of the piperidine-nitrogen is well-tolerated if other key structural features are present. nih.gov

These essential features include a phenolic hydroxyl group and a six-membered carbon ring that corresponds to the C ring in the morphine structure. The synthesis and potent activity of the derivative WB4/PH underscore the importance of these specific structural elements in conjunction with the placement of the nitrogen atom. nih.gov The findings suggest that the anionic site in the mu-opioid receptor's binding pocket possesses a degree of mobility, allowing it to bridge the approximately 2Å distance difference in the nitrogen position between morphine and the benzo[f]isoquinoline derivative WB4/PH. nih.gov

The influence of substituents on the biological activity of this compound derivatives is a critical aspect of their SAR, particularly for mu-opioid receptor binding.

The presence and position of a phenolic hydroxyl group are of paramount importance. This feature is a well-established pharmacophore for opioid receptor affinity and is a key contributor to the high affinity of derivatives like WB4/PH. nih.gov

The piperidine nitrogen's environment is another critical factor. Altering its position relative to the phenolic ring or constraining its movement through additional ring structures significantly diminishes binding affinity. This indicates that a specific spatial relationship and conformational flexibility are necessary for optimal interaction with the receptor. nih.gov

Structural Modification / SubstituentInfluence on Mu-Opioid Receptor Affinity
Piperidine-Nitrogen Position Closer proximity to the phenolic ring drastically decreases affinity. nih.gov
Piperidine-Nitrogen Mobility Reduction in mobility through incorporation into an additional ring drastically decreases affinity. nih.gov
Phenolic Hydroxyl Group Presence is a critical structural criterion for high affinity. nih.gov
Morphine-like C Ring A corresponding six-membered carbon ring is an important feature for potent binding. nih.gov

Conformational Analysis and Biological Efficacy

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation. The spatial arrangement of atoms and substituent groups dictates how the molecule fits into the binding site of a biological target, thereby influencing its efficacy. Conformational analysis, which explores the energetically favorable shapes a molecule can adopt, is crucial for understanding these structure-activity relationships (SAR).

For instance, in studies of conformationally restricted analogues like hexa- and octahydrobenz[f]isoquinolines, the stereochemistry of the molecule plays a pivotal role in its binding affinity. Research on related benz[f]isoquinoline (B1616488) analogues as sigma receptor ligands revealed that the trans-conformation of the octahydrobenz[f]isoquinoline ring system led to exceptionally high affinity. nih.gov Specifically, trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz[f]isoquinoline was identified as a ligand with an affinity of 0.25 nM, one of the highest reported for the sigma site. nih.gov This highlights how fixing the molecule's geometry can optimize interactions with a target receptor, leading to enhanced biological efficacy. Modification of the core structure, such as altering the hydrogen bonding characteristics of functionalities, can lead to a dramatic reduction in binding affinity, underscoring the importance of specific conformational features for biological activity. nih.gov

Modulation of Selectivity and Potency

The therapeutic potential of a drug candidate is defined by its potency (the amount of substance needed to produce an effect) and its selectivity (its ability to target a specific receptor or enzyme without affecting others). For this compound derivatives, medicinal chemists systematically modify the core structure to fine-tune these properties.

Strategic placement of various substituents on the benzo[f]isoquinoline skeleton can significantly impact both potency and selectivity. Studies on structurally related compounds demonstrate that introducing lipophilic (fat-soluble) N-substituents can confer high affinity for certain targets, such as the sigma receptor. nih.gov For example, the addition of a cyclohexyl group to the nitrogen atom of the octahydrobenz[f]isoquinoline core resulted in a compound that was not only highly potent but also showed a remarkable 10,000-fold selectivity for the sigma site over the dopamine (B1211576) D2 receptor. nih.gov

In the development of kinase inhibitors, another area where isoquinoline scaffolds are prominent, similar strategies are employed. Efforts to optimize inhibitors for targets like the Mammalian Target of Rapamycin (mTOR) involve exploring structure-activity relationships by making modifications at various positions on the heterocyclic core. nih.gov Fixing one part of the molecule, such as a phenyl piperazine group to enhance water solubility, allows chemists to systematically vary other substituents to improve cellular potency and selectivity against related kinases like PI3K. nih.gov This iterative process of chemical modification and biological evaluation is key to developing compounds with a desirable therapeutic profile. nih.gov

Computational Drug Design and Molecular Docking Studies

Computational methods are indispensable tools in modern drug discovery, allowing scientists to predict and analyze the interactions between a drug molecule and its biological target at an atomic level. For compounds based on the this compound scaffold, molecular docking and other in silico techniques provide critical insights that guide the design of more effective therapeutic agents. nih.govnih.gov

Ligand-Target Interactions

Molecular docking simulations are used to place a ligand (such as a this compound derivative) into the binding site of a target protein and predict its preferred orientation. This allows for a detailed examination of the intermolecular forces that stabilize the ligand-target complex.

These interactions are critical for the molecule's biological function. For example, in docking studies of benzo[f]quinoline (B1222042) derivatives with targets like cyclin-dependent kinase 5 (CDK-5), specific amino acids in the binding pocket are identified as key contributors to the binding interaction. nih.gov Similarly, studies on benzo[f]quinolinium salts targeting ATP synthase have identified several types of stabilizing interactions, including:

H-π Interactions : These occur between the electron-rich aromatic rings of the benzo[f]quinoline core and amino acid residues like Glutamic acid (Glu) and Alanine (Ala). nih.gov

Inter-residue Contacts : Specific amino acids within the binding site, such as Phenylalanine (Phe) and Proline (Pro), can form stabilizing contacts with the ligand. nih.gov

By visualizing these interactions in 2D and 3D models, researchers can understand the structural basis for a compound's activity and rationally design new derivatives with improved binding characteristics. nih.gov

Prediction of Binding Affinities

A key outcome of molecular docking studies is the prediction of binding affinity, often expressed as a docking score or binding energy. nih.gov A more negative score typically indicates a more stable ligand-target complex and, consequently, a stronger binding affinity. nih.gov These predicted values help researchers to prioritize which novel compounds to synthesize and test in the laboratory.

In a study involving benzo[f]quinoline-based heterocycles as potential antitumor agents targeting CDK-5, the binding energies of the most potent compounds were calculated and compared to that of a known co-crystallized ligand. nih.gov The close correlation between the predicted energies and the observed biological activity validated the docking protocol and highlighted the compounds as promising candidates for further development. nih.gov

Below is a table summarizing representative binding energy data from in silico studies on related benzo[f]quinoline derivatives.

Compound TypeTarget EnzymeBinding Energy (kcal/mol)
Pyrazolone (B3327878) Derivative 2CDK-5-6.6320
Cyanoethanohydrazone Derivative 5CDK-5-6.5696
BQS Salt 3jATP Synthase-5.39 (eV)
BQS Salt 3nATP Synthase-4.62 (eV)
BQS Salt 3iATP Synthase-4.37 (eV)

Note: Data for BQS salts were reported in electronvolts (eV) in the source material. nih.gov Data for CDK-5 inhibitors were reported in kcal/mol. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. univ-tlemcen.dz A pharmacophore model defines the types and spatial relationships of key features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. univ-tlemcen.dz

This approach is particularly valuable when the precise structure of the biological target is unknown. By analyzing a set of known active molecules, a common pharmacophore hypothesis can be generated. mdpi.com This model then serves as a 3D template to guide the design of new compounds that retain the necessary features for activity or to search large chemical databases for novel molecules that match the pharmacophore. univ-tlemcen.dzmdpi.com The development of a pharmacophore model is an iterative process that involves calculating and comparing the 3D features of active and inactive compounds to select for those characteristics that are most predictive of biological activity. mdpi.com

Virtual Screening Approaches

Virtual screening is a powerful computational method used in the early stages of drug discovery to rapidly screen vast libraries of chemical compounds and identify those that are most likely to bind to a specific biological target. nih.gov This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening of physical compounds. nih.gov

There are two main types of virtual screening:

Ligand-Based Virtual Screening : This method uses a pharmacophore model derived from known active compounds. mdpi.com The model is used as a 3D query to search databases, and molecules that match the pharmacophoric features are selected as "hits." mdpi.comfrontiersin.org

Structure-Based Virtual Screening : When the 3D structure of the target protein is known, molecular docking can be used to screen the database. nih.gov Each compound in the library is docked into the target's binding site, and its binding affinity is scored. Compounds with the best scores are prioritized for further investigation. mdpi.com

Often, these approaches are combined. A pharmacophore-based search might be used first to quickly filter a large database, followed by a more computationally intensive molecular docking step on the smaller set of initial hits to refine the selection and predict binding modes. mdpi.comfrontiersin.org This integrated protocol has proven effective for discovering novel inhibitors for various targets. frontiersin.org

Preclinical Evaluation and In Vivo Studies of this compound Analogs

The transition from promising in vitro activity to potential therapeutic application requires rigorous preclinical evaluation in living organisms. This phase is critical for understanding the behavior of this compound analogs in a complex biological system, assessing their efficacy in relevant disease models, and characterizing their pharmacokinetic properties.

Animal Models of Disease

To investigate the therapeutic potential of this compound and its related structures, researchers employ various established animal models that mimic human diseases. For neurological and central nervous system (CNS) disorders, specific models are chosen to evaluate anticonvulsant and antidepressant activities.

One prominent model is the pentylenetetrazole (PTZ)-induced seizure model in mice . nih.gov This chemically induced seizure model is a standard for screening potential anticonvulsant drugs, particularly those that may act by modulating GABAergic transmission. nih.gov The administration of PTZ, a GABA-A receptor antagonist, induces predictable convulsive episodes, allowing for the assessment of a compound's ability to prevent or delay seizure onset. nih.gov

For evaluating potential antidepressant effects, the classical forced swim test (FST) is utilized. nih.gov This behavioral model is widely used to screen for antidepressant activity in rodents. The test is based on the observation that animals, when placed in an inescapable container of water, will eventually adopt an immobile posture. The duration of this immobility is measured, and a reduction in this time is indicative of an antidepressant-like effect. nih.gov

Assessment of Efficacy in Disease Models

Within these animal models, the efficacy of isoquinoline derivatives has been demonstrated. In the PTZ-induced seizure model, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives showed significant anticonvulsant properties. nih.gov The evaluation, which considered the percentage of protection against seizures, the latency to the first seizure, and a reduction in the number of seizures, identified specific compounds with high efficacy. nih.gov Notably, compounds designated as 7a (R¹ = p-CH₃-O-C₆H₄-) and 8b (R¹ = p-CN-C₆H₄-) provided 100% protection against PTZ-induced seizures. nih.gov

In studies assessing antidepressant potential using the forced swim test, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were synthesized and tested. nih.gov Six of these compounds were found to significantly reduce the immobility time, with compound 4g showing particularly strong activity, thus verifying the in vitro findings in a live animal model. nih.gov

Pharmacokinetic Profiling (e.g., Blood-Brain Barrier Penetration)

A crucial aspect of preclinical evaluation for CNS-active drugs is determining their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain from harmful substances, and a drug's ability to penetrate it is essential for its efficacy in treating neurological disorders.

In vivo microdialysis studies in freely moving rats have been used to confirm the BBB permeability of isoquinoline derivatives. nih.gov One such study demonstrated that 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) , when administered intraperitoneally, dose-dependently appeared in the brain's extracellular fluid, reaching a maximum concentration after approximately 40 minutes. nih.gov In comparative studies, 1,2,3,4-tetrahydroisoquinoline (TIQ) readily passed through the BBB, while salsolinol (SAL) did not reach the brain after peripheral administration. nih.gov The brain concentration of 1-BnTIQ was found to be about 24% that of TIQ when given at the same dose, and both compounds had a half-life of about 50 minutes. nih.gov

In addition to direct in vivo measurements, computational models are used to predict the pharmacokinetic properties of new compounds. The "BOILED-Egg" model, for instance, predicts both gastrointestinal absorption and BBB penetration. nih.gov Studies on a series of benzo[f]quinoline candidates predicted that compounds 3 and 4 were likely to penetrate the blood-brain barrier. nih.gov Furthermore, research on a benzothiazole-isoquinoline derivative, compound 4g , which showed high activity in enzyme inhibition assays, also indicated good blood-brain barrier penetration. nih.gov

Toxicity and Safety Assessment of this compound Derivatives

The initial assessment of the safety profile of new chemical entities is a fundamental step in drug development. This typically begins with in vitro assays to determine a compound's potential for causing toxicity to cells.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are used to screen compounds against various cell lines, including both cancerous and non-cancerous types, to determine their cytotoxic potency. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance required to inhibit a biological process or response by 50%.

Derivatives of the benzo[f]quinoline scaffold have been evaluated for their antiproliferative efficacy against human cancer cell lines. In one study, a pyrazolone derivative (Compound 2 ) and a cyanoethanohydrazone derivative (Compound 5 ) showed the most potent effects against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. nih.gov Compound 2 exhibited a very strong effect with IC₅₀ values of 7.39 ± 0.5 µM and 9.24 ± 0.7 µM against HCT116 and MCF7, respectively. nih.gov Similarly, quinazolin-4(3H)-one hydrazides have demonstrated potent cytotoxicity against MCF7 and A2780 (ovarian carcinoma) cell lines, with IC₅₀ values for most compounds ranging from 0.14 to 0.84 µM against A2780 cells. nih.gov

Further studies on 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives identified several compounds (14, 15, 16, 21, and 22 ) with significant cytotoxic effects against HCT-116, MCF-7, and Hep-G2 (hepatocellular carcinoma) cell lines. researchgate.net

Compound/Derivative ClassCell LineIC₅₀ (µM)Source
Pyrazolone derivative (2)HCT1167.39 ± 0.5 nih.gov
Pyrazolone derivative (2)MCF79.24 ± 0.7 nih.gov
Cyanoethanohydrazone (5)HCT11613.46 ± 1.1 nih.gov
Cyanoethanohydrazone (5)MCF716.43 ± 1.3 nih.gov
Quinazolin-4(3H)-one hydrazides (3a-j)A27800.14 - 0.84 nih.gov
3-methylenamino-4(3H)-quinazolone (7)MDA-MB-2318.79 nih.gov
3-methylenamino-4(3H)-quinazolone (6)MDA-MB-23110.62 nih.gov
3-methylenamino-4(3H)-quinazolone (5)RD14.65 nih.gov

Cell Viability Studies

Beyond determining cytotoxicity in cancer cells, it is crucial to assess the effect of compounds on healthy, non-cancerous cells to gauge their therapeutic index. Cell viability studies measure the proportion of live, healthy cells in a population after exposure to a compound.

In the evaluation of benzothiazole-isoquinoline derivatives, the cytotoxicity was assessed using the MTT method and Acridine Orange (AO) staining. nih.gov The results showed that at effective concentrations for their biological activity, cell viability was found to be above 90%, and the compounds were not toxic to L929 cells, a mouse fibroblast cell line commonly used as a model for healthy cells. nih.gov

Similarly, studies on certain 3-methylenamino-4(3H)-quinazolone derivatives demonstrated selective cytotoxic activity. nih.gov While compounds 5, 6, and 7 showed good activity against cancer cell lines, they exhibited only weak cytotoxic activity against the normal pig kidney epithelial cell line LLC-PK1, with IC₅₀ values ranging from 34.82 to 60.18 μM. nih.gov This contrasts sharply with the reference drug paclitaxel, which was highly toxic to the normal cells (IC₅₀ = 1.31 μM), suggesting a favorable selectivity profile for these quinazolone derivatives. nih.gov

Advanced Research Topics and Future Perspectives for Benzo F Isoquinolin 4 3h One

Development of Novel Synthetic Routes and Methodologies

The efficient construction of the benzo[f]isoquinolin-4(3H)-one core and its derivatives is crucial for exploring their potential applications. While classical methods like the Skraup or Doebner-von Miller reactions have been historically used for related benzoquinoline systems, modern research focuses on more versatile and efficient strategies that allow for greater substituent diversity. researchgate.net

Recent advancements in synthetic organic chemistry have provided powerful tools for constructing complex heterocyclic systems. Methodologies based on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, have become central to these efforts. For instance, a strategy for synthesizing related benzo[f]quinazoline-1,3(2H,4H)-diones involves a sequence of Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by a Brønsted acid-mediated cycloisomerization. beilstein-journals.orgnih.gov This approach is notable for its tolerance of various functional groups and often results in moderate to excellent yields. beilstein-journals.org A similar approach, based on a Suzuki or Negishi cross-coupling followed by a base-induced cyclization, has been reported as a general and efficient method for accessing all four benzo-(iso)quinoline isomers. researchgate.net

Future research in this area will likely focus on:

One-Pot Reactions: Developing multi-component reactions (MCRs) to construct the scaffold in a single step from simple precursors, enhancing atom economy and reducing purification steps.

C-H Activation: Utilizing direct C-H activation/functionalization to introduce substituents onto the pre-formed this compound core, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Employing visible-light-mediated reactions to forge key bonds under mild conditions, offering alternative and potentially more sustainable synthetic pathways.

Flow Chemistry: Adapting existing synthetic routes to continuous flow processes to improve scalability, safety, and reproducibility.

Table 1: Overview of Modern Synthetic Methodologies for Benzo-fused (iso)quinolines

Methodology Key Reactions Advantages Reference
Cross-Coupling & Cyclization Suzuki, Negishi, or Sonogashira coupling followed by acid- or base-mediated cyclization. High functional group tolerance, good yields, modularity. beilstein-journals.org, researchgate.net, nih.gov
Photochemical Cyclohydrogenation UV irradiation of stilbazole derivatives. Access to specific isomers from readily available precursors. researchgate.net
Ring Closing Metathesis (RCM) Olefin metathesis to form fused ring systems. Powerful tool for constructing complex polycyclic systems containing larger rings. researchgate.net
[4+2] Cycloaddition Diels-Alder type reactions to build the quinoline (B57606) core. High stereoselectivity and atom economy. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The benzoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities. nih.gov Derivatives of the related benzo[f]quinoline (B1222042) isomer have demonstrated significant potential as anticancer and antimicrobial agents. nih.govnih.gov This suggests that the this compound core could serve as a valuable template for the design of new therapeutic agents.

Anticancer Potential: Research on benzo[f]quinoline derivatives has shown promising antiproliferative activity against various cancer cell lines, including human colon carcinoma (HCT116), breast adenocarcinoma (MCF7), leukemia, non-small cell lung cancer, and melanoma. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of critical cellular targets like cyclin-dependent kinase 5 (CDK-5). nih.gov The structurally similar quinazolin-4(3H)-one scaffold is well-established as a cornerstone for inhibitors of receptor tyrosine kinases such as EGFR, HER2, and VEGFR-2, which are crucial targets in cancer therapy. nih.govnih.gov This precedent strongly suggests that this compound derivatives could be developed as potent and selective kinase inhibitors.

Antimicrobial Activity: Nitrogen-containing fused heterocycles are a rich source of antimicrobial drugs. researchgate.net Benzo[f]quinoline derivatives have been reported to possess both antibacterial and antifungal properties, with some quaternary salts showing excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Future studies could explore derivatives of this compound to tackle the growing problem of antimicrobial resistance.

Future research should be directed towards:

Kinase Inhibitor Screening: Systematically screening a library of this compound derivatives against a broad panel of protein kinases to identify novel anticancer agents.

Topoisomerase Inhibition: Investigating the potential of these compounds to inhibit DNA topoisomerases, a validated target for cancer chemotherapy, as has been done for related benzoazepinoisoquinolinones. researchgate.net

Neurodegenerative Diseases: Exploring activity against targets relevant to neurodegenerative disorders, given the prevalence of heterocyclic scaffolds in this therapeutic area.

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Specific Examples Therapeutic Area Reference (from related scaffolds)
Protein Kinases EGFR, HER2, VEGFR-2, CDK-5 Oncology nih.gov, nih.gov, nih.gov
DNA Topoisomerases Topoisomerase I & II Oncology researchgate.net
Microbial Enzymes Dihydrofolate reductase, DNA gyrase Infectious Diseases nih.gov
G-Protein Coupled Receptors (GPCRs) Dopamine (B1211576), Serotonin receptors Neurology N/A

Application in Materials Science and Organic Electronics

The extended π-conjugated system of the this compound scaffold imparts inherent photophysical properties that are attractive for applications in materials science. Polycyclic aromatic hydrocarbons and their heteroaromatic analogues are foundational components of organic electronic devices.

Derivatives of related benzo[f]quinolines and benzo[f]quinazolinediones have been investigated for their fluorescent properties. beilstein-journals.orgnih.gov The emission and absorption characteristics can be tuned by introducing various electron-donating or electron-withdrawing substituents onto the aromatic core. beilstein-journals.org This tunability is a key requirement for the development of materials for specific applications. Some benzo[f]quinoline derivatives have shown potential for use in organic light-emitting devices (OLEDs). nih.gov Furthermore, related isoquinoline (B145761) systems have been studied as luminescent materials, with some exhibiting aggregation-induced emission (AIE), a highly desirable property for solid-state lighting and sensing applications. acs.org

Future directions for research in this domain include:

OLED Emitters: Designing and synthesizing derivatives with high quantum yields and specific emission colors (e.g., deep blue) for use as emitters in OLED displays.

Organic Semiconductors: Investigating the charge transport properties of crystalline thin films of this compound derivatives for applications in organic field-effect transistors (OFETs).

Fluorescent Sensors: Developing functionalized derivatives that exhibit changes in their fluorescence upon binding to specific analytes (e.g., metal ions, biomolecules), enabling their use as chemical sensors.

Advanced Computational Modeling and AI-Driven Drug Discovery

In silico techniques are indispensable tools for modern chemical research, accelerating the design and discovery of novel molecules with desired properties. For a scaffold like this compound, computational modeling can guide synthetic efforts and prioritize compounds for biological testing.

Computational Modeling: Techniques such as Density Functional Theory (DFT) can be used to understand the electronic structure and predict the photophysical properties of new materials. nih.gov In drug discovery, molecular docking is routinely used to predict the binding modes and affinities of potential ligands to their biological targets. nih.gov More advanced methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to the related quinazolin-4(3H)-one scaffold to develop predictive models of biological activity and guide the design of more potent inhibitors. unar.ac.idnih.govresearchgate.net Molecular dynamics (MD) simulations can further assess the stability of ligand-protein complexes over time. nih.gov

AI-Driven Discovery: The integration of artificial intelligence (AI) is revolutionizing drug discovery. AI-powered platforms can analyze vast biological datasets to identify novel therapeutic targets. insilico.com Generative AI models can then design novel molecules predicted to have high activity against these targets and favorable pharmacokinetic properties. insilico.com An AI-driven approach for the this compound scaffold could involve:

Using AI to identify novel kinase targets implicated in a specific cancer type.

Employing a generative model to create a virtual library of novel this compound derivatives optimized for binding to the identified target.

Utilizing predictive models for ADME (absorption, distribution, metabolism, and excretion) to filter the virtual library for compounds with drug-like properties.

Synthesizing and testing only the highest-ranking candidates, dramatically accelerating the discovery timeline. insilico.com

Table 3: Computational Approaches for Scaffold Development

Technique Application Purpose Reference (from related scaffolds)
DFT Materials Science, Molecular Modeling Predict electronic structure, optimize geometry, calculate spectral properties. nih.gov
Molecular Docking Drug Discovery Predict binding poses and estimate binding affinity of a ligand to a protein target. nih.gov, nih.gov
3D-QSAR (CoMFA/CoMSIA) Drug Discovery Correlate 3D molecular properties with biological activity to guide lead optimization. unar.ac.id, nih.gov
Molecular Dynamics (MD) Drug Discovery Simulate the movement of a ligand-protein complex to assess binding stability. nih.gov
AI/Machine Learning Drug Discovery Identify novel targets, generate novel molecular structures, predict ADME properties. insilico.com

Benchmarking and Comparative Studies with Existing Scaffolds

To fully appreciate the potential of the this compound scaffold, it is essential to benchmark it against existing, well-studied heterocyclic systems. The quinazolin-4(3H)-one core is an excellent comparator due to its structural similarity and proven success in FDA-approved drugs like gefitinib (B1684475) and erlotinib.

A comparative study would involve:

Synthetic Accessibility: Evaluating the efficiency, cost, and versatility of synthetic routes to this compound derivatives against the highly optimized syntheses available for quinazolin-4(3H)-ones. acgpubs.org

Physicochemical Properties: Comparing key properties such as solubility, lipophilicity (logP), and metabolic stability, which are critical for drug development.

Biological Activity: Screening libraries of compounds from both scaffolds against the same biological targets (e.g., a panel of kinases) to directly compare their potency and selectivity profiles. For example, the potent EGFR/HER2 inhibitory activity of some benzo[g]quinazoline (B13665071) derivatives (IC₅₀ values as low as 9 nM) provides a high bar for comparison. nih.gov

Structural Biology: Obtaining co-crystal structures of inhibitors from both scaffolds with a common target protein to understand differences in their binding modes and identify opportunities for rational design. The interaction of the quinazoline (B50416) N-1 atom with a conserved methionine residue in the EGFR kinase hinge region is a critical interaction that would be a key point of comparison. nih.gov

Such benchmarking studies will clarify the unique advantages, or potential disadvantages, of the this compound scaffold, guiding future research toward the most promising applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzo[f]isoquinolin-4(3H)-one, and what challenges arise in achieving high purity?

  • Methodology : Synthesis often involves annulation reactions or cyclization of substituted precursors. A key challenge is controlling regioselectivity due to the compound’s fused aromatic system. For example, highlights the use of pyridazine-isoquinoline annulation to form structural analogs, requiring precise temperature and catalyst control (e.g., Pd-mediated cross-coupling). Purity confirmation via NMR and HPLC is critical, as commercial sources (e.g., Sigma-Aldrich) do not provide analytical data .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • Methodology : Combine 1H^1H/13C^{13}C-NMR to resolve aromatic proton environments and carbonyl signals (~170–175 ppm for the 4-one group). Single-crystal X-ray diffraction (SC-XRD), as demonstrated in for a dihydroquinolinone analog, provides unambiguous confirmation of the fused bicyclic system and substituent positions .

Q. What analytical techniques are recommended for detecting trace impurities in this compound samples?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to identify byproducts from incomplete cyclization. emphasizes the importance of impurity profiling (e.g., EP-grade standards) via reverse-phase HPLC with fluorescence detection, optimized using protocols similar to benzo[a]pyrene analysis .

Advanced Research Questions

Q. How do structural isomers of this compound (e.g., benzo-fused N-heterocycles) differ in reactivity and biological activity?

  • Methodology : Compare electronic properties via DFT calculations (e.g., HOMO-LUMO gaps) and experimental assays. distinguishes annulation isomers (e.g., pyridazino-isoquinolinones) through substituent-dependent bioactivity, while uses computational studies to predict triazole-linked derivatives’ binding affinities .

Q. What metabolic pathways are implicated in the biotransformation of this compound derivatives, and how do they influence toxicity?

  • Methodology : Employ hepatic microsome assays or primary cell cultures (e.g., hamster epidermal cells, as in ) to track phase I/II metabolites. LC-MS/MS can identify hydroxylated or glucuronidated products, with DNA adduct formation assessed via 32P^{32}P-postlabeling .

Q. What strategies resolve contradictions in reported biological data for this compound analogs (e.g., conflicting IC50_{50} values)?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound stability under experimental settings. ’s statistical framework for benzo[a]pyrene analysis can be adapted to ensure reproducibility .

Q. How can computational modeling guide the design of this compound-based inhibitors targeting specific enzymes?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases). demonstrates the use of DFT to optimize triazole-linked derivatives’ electronic profiles for enhanced binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.